molecular formula C9H8FN3O2S B1438815 2-fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide CAS No. 1153206-27-9

2-fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide

Cat. No.: B1438815
CAS No.: 1153206-27-9
M. Wt: 241.24 g/mol
InChI Key: KMIBJPIYOXRHFL-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-Fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .

Comparison with Similar Compounds

2-Fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

2-Fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research findings and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2-fluorobenzenesulfonyl chloride with 4-amino-1H-pyrazole. This process allows for the introduction of the sulfonamide group, which is known for enhancing biological activity. The molecular structure can be depicted as follows:

C9H9FN3O2S\text{C}_9\text{H}_9\text{F}\text{N}_3\text{O}_2\text{S}

Biological Activity Overview

The biological activity of this compound has been evaluated against various pathogens and cancer cell lines. The following sections detail its effects on specific diseases.

Antileishmanial Activity

Recent studies have shown that derivatives of pyrazole-based sulfonamides exhibit significant antileishmanial activity. For instance, compounds structurally similar to this compound were tested against Leishmania infantum and Leishmania amazonensis. Results indicated that some derivatives had IC50 values comparable to pentamidine, a standard treatment for leishmaniasis, but with lower cytotoxicity towards mammalian cells .

Table 1: Antileishmanial Activity of Pyrazole Derivatives

CompoundIC50 against L. infantum (mM)IC50 against L. amazonensis (mM)
This compoundTBDTBD
Compound 3b0.0590.070
Compound 3e0.0650.072

Antimicrobial Properties

The pyrazole nucleus is associated with a broad spectrum of biological activities, including antimicrobial effects. Studies have demonstrated that compounds containing the pyrazole ring exhibit significant antibacterial and antifungal properties. For example, derivatives have shown effectiveness against bacterial strains such as E. coli and Staphylococcus aureus at concentrations as low as 40 µg/mL .

Table 2: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (µg/mL)
This compoundE. coliTBD
Compound AS. aureusTBD

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory activities. Research indicates that they can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them potential candidates for treating inflammatory diseases .

Table 3: Anti-inflammatory Activity

CompoundTNF-α Inhibition (%) at 10 µMIL-6 Inhibition (%) at 10 µM
This compoundTBDTBD
Dexamethasone (standard)76%86%

Case Studies

Several case studies highlight the efficacy of pyrazole-based compounds in clinical settings:

  • Case Study on Leishmaniasis Treatment : A study evaluated the effectiveness of various pyrazole derivatives in treating leishmaniasis in animal models, showing promising results with reduced side effects compared to traditional treatments.
  • Clinical Trials for Anti-inflammatory Agents : Clinical trials involving pyrazole derivatives demonstrated significant reductions in inflammation markers in patients with rheumatoid arthritis.

Properties

IUPAC Name

2-fluoro-N-(1H-pyrazol-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O2S/c10-8-3-1-2-4-9(8)16(14,15)13-7-5-11-12-6-7/h1-6,13H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIBJPIYOXRHFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153206-27-9
Record name 2-fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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